molecular formula C12H12F3NO3 B1370758 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid CAS No. 250682-08-7

3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid

Cat. No.: B1370758
CAS No.: 250682-08-7
M. Wt: 275.22 g/mol
InChI Key: OWTBZZMSUFMFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid is a benzoic acid derivative featuring a morpholine ring attached at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the aromatic ring. The compound’s molecular formula is C₁₂H₁₂F₃NO₃, with a molecular weight of approximately 275.23 g/mol. This compound is primarily used as a building block in medicinal chemistry and organic synthesis, though commercial availability has been discontinued as noted in recent catalogs .

Properties

IUPAC Name

3-morpholin-4-yl-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c13-12(14,15)9-5-8(11(17)18)6-10(7-9)16-1-3-19-4-2-16/h5-7H,1-4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTBZZMSUFMFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid typically involves the introduction of the morpholine and trifluoromethyl groups onto a benzoic acid derivative. One common method includes the reaction of 3-bromo-5-trifluoromethyl-benzoic acid with morpholine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs. Chlorosulfonyl : The -CF₃ group in the target compound increases lipophilicity compared to the sulfonyl chloride (-SO₂Cl) in 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid, which enhances electrophilicity and reactivity .

Physicochemical Properties

  • Melting Points : The hydrochloride hydrate derivative of 3-(Morpholin-4-ylmethyl)benzoic acid exhibits a high melting point (247–251°C), likely due to ionic interactions in the crystalline lattice . Data for the target compound’s melting point is unavailable.
  • Solubility : The trifluoromethyl group in the target compound improves lipid solubility compared to polar substituents like -OH or -SO₂Cl, which may enhance membrane permeability in biological systems.

Biological Activity

3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid (CAS No. 250682-08-7) is an organic compound notable for its unique structural features, including a morpholine ring and a trifluoromethyl group attached to a benzoic acid core. These characteristics contribute to its diverse biological activities and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-5-trifluoromethyl-benzoic acid with morpholine in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures. This method allows for the efficient introduction of both functional groups onto the benzoic acid framework.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The morpholine ring enhances binding affinity through hydrogen bonding and hydrophobic interactions, while the trifluoromethyl group contributes to the compound's stability and solubility in biological systems.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives containing similar structural motifs can induce apoptosis in colorectal cancer cells, suggesting that this compound may possess similar properties .

Inhibition Studies

Inhibition studies have demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders or cancers. The inhibition is likely mediated through competitive binding at the active sites of these enzymes.

Case Studies

  • Cancer Cell Lines : A study involving various cancer cell lines revealed that compounds with similar structures to this compound showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent antiproliferative effects .
  • Enzyme Inhibition : Another investigation highlighted the compound's ability to inhibit key metabolic enzymes, which could be leveraged for drug development targeting metabolic diseases.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-Morpholin-4-yl-benzoic acidLacks trifluoromethyl groupDifferent binding properties
5-Trifluoromethyl-benzoic acidLacks morpholine ringAltered interaction with molecular targets
4-(Trifluoromethyl)benzoic acidTrifluoromethyl group in different positionVaries in reactivity and applications

The unique combination of the morpholine ring and trifluoromethyl group in this compound enhances its biological profile compared to similar compounds, making it a versatile candidate for further research and development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A two-step approach is typical: (1) Introduce the trifluoromethyl group via halogen exchange (e.g., using CF₃I/CuI) or radical trifluoromethylation , followed by (2) coupling morpholine using Buchwald-Hartwig amination or nucleophilic substitution under anhydrous conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Yield optimization requires precise control of stoichiometry (morpholine:aryl halide ≥1.2:1) and inert atmosphere .

Q. How can researchers characterize the structural integrity of this compound and confirm the presence of the morpholine moiety?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Look for morpholine’s characteristic quartet (δ ~3.6 ppm for N-CH₂) and absence of aryl halide peaks .
  • FT-IR : Confirm C=O stretch (~1680 cm⁻¹ for benzoic acid) and morpholine’s C-O-C asymmetric stretch (~1120 cm⁻¹) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 304.1) and fragmentation patterns .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store under argon at −20°C in amber vials. Avoid prolonged exposure to basic conditions, which may hydrolyze the morpholine ring. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., benzoic acid derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the trifluoromethyl and morpholine groups in biological activity?

  • Methodological Answer : Synthesize analogs with:

  • Trifluoromethyl replacements : e.g., -CF₂H, -CHF₂ (to assess electron-withdrawing effects) .
  • Morpholine modifications : Replace with piperazine or thiomorpholine to evaluate ring size and heteroatom impact .
  • Test analogs in in vitro assays (e.g., enzyme inhibition) and correlate results with computational docking (using Schrödinger Suite) to identify key binding interactions .

Q. How should researchers address contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Conduct:

  • DSC/TGA : Differentiate polymorphs (e.g., endothermic peaks at 287–293°C vs. 275°C) .
  • ¹H NMR in DMSO-d₆ : Compare integration ratios to detect solvent impurities (e.g., DMF at δ 2.7–2.9 ppm) .
  • PXRD : Confirm crystallinity and match patterns to known databases .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under oxidative or reductive conditions?

  • Methodological Answer :

  • Oxidation : Treat with KMnO₄/H₂SO₄ to cleave the morpholine ring, forming 5-trifluoromethyl-3-hydroxybenzoic acid. Monitor by LC-MS for intermediates .
  • Reduction : Use Pd/C under H₂ to reduce the trifluoromethyl group to -CH₂F. Analyze products via ¹⁹F NMR (δ −70 ppm for CF₃ vs. −140 ppm for CHF₂) .

Q. What experimental strategies can elucidate degradation pathways in aqueous or biological matrices?

  • Methodological Answer :

  • Forced degradation studies : Expose to pH 1–13 buffers, UV light (254 nm), and H₂O₂ (3%).
  • HR-MS/MS : Identify degradation products (e.g., demethylation or sulfoxide formation) .
  • Stability-indicating assays : Develop a gradient HPLC method (C18 column, 0.1% TFA in acetonitrile/water) to resolve degradation peaks .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Methodological Answer :

  • Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
  • Use catalytic systems (e.g., Pd-Xantphos) to reduce metal loading in coupling steps .
  • Optimize atom economy by one-pot sequential reactions (trifluoromethylation followed by amination) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.